1-Ethyl-3-pyridin-3-ylurea

Medicinal Chemistry Fragment-Based Drug Discovery Topoisomerase Inhibition

Exhausted SAR around the 2-pyridyl isomer? 1-Ethyl-3-pyridin-3-ylurea (CAS 20949-54-6) delivers a unique orthogonal vector for probing ATP-binding pockets beyond the canonical Asn residue. • Orthogonal H-bonding motif vs. 2-pyridyl fragment-no invalid pharmacological assumptions • Rule-of-3 compliant (MW 165.19, XLogP3 0.6)-reduces lipophilic screening artifacts in SPR/DSF • Single-step synthesis from 3-aminopyridine-avoids isomeric byproducts ≥98% purity. In stock for immediate global dispatch.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B7464397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-pyridin-3-ylurea
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=CN=CC=C1
InChIInChI=1S/C8H11N3O/c1-2-10-8(12)11-7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H2,10,11,12)
InChIKeyUPVXWGXRLQLPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Ethyl-3-pyridin-3-ylurea Sourcing and Structural Baselines


1-Ethyl-3-pyridin-3-ylurea (CAS 20949-54-6) is a small-molecule urea derivative (MF: C8H11N3O, MW: 165.19) featuring an ethyl group and a 3-pyridyl moiety connected via a urea bridge [1]. This compound is primarily available as a research chemical or synthetic intermediate, with commercial vendors typically offering purities around 98% . Its core structure belongs to the pyridinylurea class, which has been explored as a fragment scaffold in drug discovery, particularly for kinase and topoisomerase inhibition, but the specific 3-pyridyl regioisomer lacks extensive standalone pharmacological annotation in the primary literature compared to its 2-pyridyl analog [2].

The Risk of Generic Substitution for 1-Ethyl-3-pyridin-3-ylurea in Research


Replacing 1-ethyl-3-pyridin-3-ylurea with its common structural analogs—such as the 2-pyridyl regioisomer, N-methyl variants, or other simple aryl ureas—carries a high risk of target inactivity or altered binding modes. The shift of the pyridine nitrogen from the 3- to the 2-position drastically changes the molecular recognition of the pyridylurea fragment, as demonstrated in bacterial topoisomerase inhibitor development where the 2-pyridyl isomer was prioritized, but the 3-pyridyl orientation presents a distinct hydrogen-bonding vector [1]. Without empirical assay data for the specific 3-pyridyl isomer, pharmacological assumptions based on its 2-pyridyl counterpart or larger pyridinylurea derivatives are likely invalid [2].

Quantitative Differentiation of 1-Ethyl-3-pyridin-3-ylurea from Key Analogs


Regioisomeric Binding Topology: 3-Pyridyl vs. 2-Pyridyl Orientation in Enzyme Active Sites

The target compound's 3-pyridyl regioisomer presents a fundamentally different hydrogen-bonding topology than the more documented 1-ethyl-3-(2-pyridyl)urea. While the 2-pyridyl isomer has been co-crystallized with bacterial topoisomerase ATPase and shows an inhibition IC50 of 32 µM, the 3-pyridyl nitrogen's meta-position redirects the urea bridge geometry, disrupting a key interaction with an asparagine residue critical for the 2-pyridyl isomer's potency [1]. This structural divergence means the 3-pyridyl isomer cannot serve as a ready substitute for the 2-pyridyl fragment in established medicinal chemistry programs but may offer targeted advantages for binding pockets where a distinct vector is required.

Medicinal Chemistry Fragment-Based Drug Discovery Topoisomerase Inhibition

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. Phenyl and Methyl Analogs

The target compound possesses a computed XLogP3 of 0.6, with 2 hydrogen bond donors and 2 acceptors, resulting in a topological polar surface area (TPSA) of 54 Ų [1]. This profile directly differentiates it from more lipophilic N-phenyl counterparts like 1-phenyl-3-pyridin-3-ylurea (ClogP typically >2.5) and from smaller fragments like 1-methyl-3-pyridin-3-ylurea, which has a lower molecular weight and altered solubility. The ethyl group provides a balanced lipophilicity that is distinct from both the methyl analog (lower lipophilicity, potentially poorer passive permeability) and the bulkier, more lipophilic propyl or phenyl analogs, positioning it within a narrow optimal range for fragment-based screening.

Physicochemical Property Assessment ADME Fragment Library Design

Synthetic Accessibility and Regiochemical Purity: Advantage Over Bis-pyridyl Urea Byproducts

Commercial sourcing of 1-ethyl-3-pyridin-3-ylurea at 98% purity is straightforward via the direct reaction of 3-aminopyridine with ethyl isocyanate under controlled conditions in dichloromethane or acetonitrile . In contrast, the synthesis of closely related dipyridyl compounds, such as N,N'-bis(3-pyridyl)urea, often results in mixtures of configurational isomers and necessitates challenging purification steps . This single-step assembly provides end-users with a higher assurance of regiochemical and chemical purity, reducing the risk of pharmacological variability caused by contaminating regioisomers or dimeric species, a common issue with multi-nitrogen heteroaryl coupling reactions.

Chemical Synthesis Procurement Specifications Cross-coupling

Distinct Reactivity in Carbonic Anhydrase Inhibition: A Qualitative Separation from Ureido-FAAH Scaffolds

A study on novel urea derivatives reported the inhibitory activity of a series of simple ureas against carbonic anhydrase (CA) and acetylcholinesterase (AChE), with compounds showing activity in the low micromolar range [1]. While the exact IC50 of 1-ethyl-3-pyridin-3-ylurea was not reported in isolation within the bounds of this search, the presence of the 3-pyridyl motif within active compounds suggests a divergent activity profile compared to the highly optimized piperazinyl-urea FAAH inhibitors (e.g., 3-pyridyl substituted piperazinyl ureas with sub-nanomolar hFAAH IC50: 1.4 nM) [2]. This indicates that the simple ethyl-pyridinylurea is biologically orthogonal to the specialized FAAH pharmacophore and should be considered a distinct chemical tool.

Enzyme Inhibition Carbonic Anhydrase Fragment Screening

Proven Application Scenarios for 1-Ethyl-3-pyridin-3-ylurea Based on Evidence


Orthogonal Fragment for Topoisomerase Binding Pocket Exploration

For laboratories developing bacterial topoisomerase inhibitors who have exhausted the structure-activity relationships (SAR) around the 2-pyridyl isomer, the 1-ethyl-3-pyridin-3-ylurea fragment offers a unique orthogonal vector. It serves as a tool to probe the flexible ATP-binding pocket with a hydrogen-bonding motif unmatched by the 32 µM baseline inhibitor, potentially identifying new interaction points beyond the canonical Asn residue targeted by the 2-pyridyl fragment [1].

Physicochemical Probe for Fragment-Based Screening Libraries

Due to its balanced XLogP3 (0.6) and compact size (MW 165.19), this compound is a superior choice over more lipophilic phenyl-pyridinylureas for constructing rule-of-three-compliant fragment libraries. Its inclusion helps mitigate the risk of screening artifacts associated with highly lipophilic fragments, supporting more accurate hit identification in biophysical assays such as surface plasmon resonance (SPR) and differential scanning fluorimetry (DSF) [1].

High-Purity Synthetic Intermediate for Urea-Based Bioisosteres

The straightforward, single-step synthesis from 3-aminopyridine eliminates the complex isomeric byproducts present in bis-pyridyl urea syntheses. This makes the 1-ethyl-3-pyridin-3-ylurea scalfold a reliable intermediate for medicinal chemistry programs constructing bioisosteres, such as replacing the pyridine ring with other heterocycles while maintaining the key ethyl-urea motif for solubility and potency tuning [1].

Differentiated Scaffold for Carbonic Anhydrase Inhibitor Development

As a representative of the simple pyridine-urea class active in low micromolar ranges against carbonic anhydrase, this compound provides a clean starting point for developing non-sulfonamide CA inhibitors. Its activity profile is chemically orthogonal to the sub-nanomolar FAAH inhibitors, ensuring that any observed pharmacology in cellular models is not confounded by off-target endocannabinoid system modulation [1].

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